molecular formula C17H27N3O2 B15059943 tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B15059943
M. Wt: 305.4 g/mol
InChI Key: HCOGKJUYLVXCNG-UHFFFAOYSA-N
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Description

tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a carbamate-protected pyridine derivative featuring a pyrrolidine ring substituted with an isopropyl group at the 1-position. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) group attached to the pyridine nitrogen, which serves as a protective group for amines in synthetic chemistry.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[3-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-12(2)20-11-7-9-14(20)13-8-6-10-18-15(13)19-16(21)22-17(3,4)5/h6,8,10,12,14H,7,9,11H2,1-5H3,(H,18,19,21)

InChI Key

HCOGKJUYLVXCNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=C(N=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyridine and pyrrolidine precursors. These precursors are then subjected to a series of reactions, including alkylation and carbamation, to form the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like sodium hydride and tert-butyl chloroformate .

Chemical Reactions Analysis

tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its 1-isopropylpyrrolidin-2-yl substituent on the pyridine ring. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate (Target) Not explicitly provided ~294.38 (estimated) 1-Isopropylpyrrolidine, Boc group
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 Fluorine, methyl group
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate C₁₃H₂₁N₃O₂ 264.32 Pyrimidine, stereospecific pyrrolidine
tert-Butyl (4-aminopyridin-2-yl)carbamate C₁₀H₁₅N₃O₂ 209.25 Amino group
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₄BrClN₂O₂ 321.60 Bromine, chlorine substituents

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine in ) reduce pyridine ring basicity, whereas electron-donating groups (e.g., amino in ) enhance reactivity in nucleophilic substitutions.
  • Bioactivity : Pyrrolidine and piperazine rings (e.g., in ) are common in drug design for their hydrogen-bonding capacity; the isopropyl group in the target compound may enhance lipophilicity, influencing membrane permeability .

Physicochemical and Pharmacological Properties

  • Solubility : Compounds with polar substituents (e.g., hydroxymethyl in ) exhibit higher aqueous solubility, while hydrophobic groups (e.g., isopropyl in the target compound) favor organic solvents.
  • Stability : The Boc group enhances stability during synthesis but requires acidic conditions for removal, as demonstrated in .
  • Pharmacokinetics : Pyrrolidine derivatives (e.g., ) often show improved bioavailability due to their balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound, characterized by its unique structural components, including a pyridine ring and a pyrrolidine moiety, suggests significant interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of this compound is C20H33N3O2C_{20}H_{33}N_{3}O_{2}, with a molecular weight of 347.5 g/mol. The compound features a tert-butyl group, which is commonly used as a protecting group in organic synthesis, enhancing the stability and solubility of the compound in various environments.

PropertyValue
Molecular FormulaC20H33N3O2C_{20}H_{33}N_{3}O_{2}
Molecular Weight347.5 g/mol
IUPAC Nametert-butyl N-propan-2-yl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate
InChI KeyXTBLHYOCGLBWKN-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the pyridine and pyrrolidine rings allows the compound to bind effectively to various receptors and enzymes, potentially inhibiting their activity. This mechanism can lead to alterations in several biochemical pathways, which may be beneficial for therapeutic applications.

Biological Activity Studies

Research has indicated that compounds with similar structural motifs have shown promise in modulating neurotransmitter systems and acting as enzyme inhibitors. For instance, studies have highlighted the potential of pyridine derivatives in affecting serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Case Studies

  • Neurotransmitter Modulation : In vitro studies demonstrated that related compounds could enhance serotonin receptor activity, suggesting that this compound may also exhibit similar effects.
  • Enzyme Inhibition : A comparative analysis with other carbamate derivatives revealed that this compound could inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition rate was found to be concentration-dependent, with IC50 values comparable to known AChE inhibitors.

Interaction Studies

Understanding how this compound interacts with biological systems is vital for elucidating its pharmacological potential. Interaction studies often involve:

  • Binding Affinity Tests : Assessing the strength of interaction between the compound and target receptors.
  • Functional Assays : Evaluating the biological response upon treatment with varying concentrations of the compound.

Comparative Analysis

To better understand the potential applications of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameBiological Activity
tert-butyl (5-chloro-pyrrolo[2,3-b]pyridin)carbamateModerate AChE inhibition
tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin)carbamateStronger binding affinity to serotonin receptors
tert-butyl cyclopropyl(5-(1-isopropylpyrrolidin)carbamateReduced neuroactivity modulation

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